4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound (CAS: 588696-92-8) is a tricyclic heterocyclic molecule featuring an oxolane (tetrahydrofuran) substituent at the 4-position and a sulfanyl (-SH) group at the 5-position. Its core structure comprises an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one scaffold, which integrates fused thiazine and diazepine-like rings. Safety protocols emphasize avoiding heat and ignition sources (P210) .
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14-12-10-5-1-2-6-11(10)21-13(12)16-15(20)17(14)8-9-4-3-7-19-9/h9H,1-8H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGCYKYZJCORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar thiazole and diazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicate that modifications to the sulfanyl and thiazole groups can enhance antibacterial efficacy, suggesting that 4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one may also possess antimicrobial potential .
Anticancer Properties
The compound's structural features may confer anticancer properties, similar to other quinoline derivatives that have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer). Research into related compounds has revealed promising results where specific modifications led to increased cytotoxicity against cancer cells . The exploration of its derivatives could yield new anticancer agents.
Synthesis and Characterization
The synthesis of this compound can be approached through various chemical reactions involving oxolane and thiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Material Science Applications
Beyond biological applications, the compound's unique structure may also find utility in material sciences. Its potential as a building block for organic semiconductors or as a precursor for novel polymeric materials is an area ripe for exploration. The incorporation of sulfur and nitrogen into polymer matrices can enhance electrical conductivity and thermal stability .
Case Studies
- Antimicrobial Screening : A study on structurally related compounds demonstrated significant inhibition against Candida albicans and Penicillium chrysogenum, indicating the potential for developing antifungal agents from this class of compounds .
- Anticancer Evaluation : In vitro studies involving quinoline derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of 2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting the proliferation of cancer cells . The compound’s structure allows it to fit into the receptor’s binding pocket, disrupting the signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents at the 4- and 5-positions. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Polarity: The oxolane group in the target compound provides moderate lipophilicity compared to phenyl or methoxyphenyl substituents (e.g., 885524-63-0, 380437-04-7). Polar groups like -OH (357618-26-9) or -OCH₃ (885524-63-0) increase solubility in polar solvents (e.g., DMSO, methanol) .
Bulky substituents (e.g., 2-phenylethyl in 351007-36-8) may sterically hinder interactions in biological targets .
3D Conformational Similarity :
- Computational studies using shape similarity (ST) and feature similarity (CT) metrics () could assess how substituents influence the tricyclic core's conformation. For example, the oxolane's puckering (see Cremer-Pople coordinates in ) may induce distinct spatial arrangements compared to planar aromatic groups.
Chlorinated derivatives (844648-06-2) might exhibit enhanced bioactivity due to increased electronegativity .
Biological Activity
The compound 4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 588696-92-8) is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 322.45 g/mol. The structure features a unique arrangement of sulfur and nitrogen atoms, contributing to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.45 g/mol |
| CAS Number | 588696-92-8 |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in various studies involving related thiazolo and imidazo derivatives. These compounds have demonstrated the ability to inhibit inflammatory pathways, which could be attributed to their interaction with specific receptors or enzymes involved in the inflammatory response .
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria . Although this study did not directly test our compound, it provides insights into the potential efficacy of similar structures.
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of various thiazole derivatives showed promising results in reducing edema in animal models. The study emphasized the need for further research to establish a clear pharmacokinetic profile for these compounds .
Research Findings Summary
The following table summarizes key findings from relevant studies regarding the biological activity of compounds structurally related to This compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
